Allyl p-cumylphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68443-36-7 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(2-phenylpropan-2-yl)-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C18H20O/c1-4-14-19-17-12-10-16(11-13-17)18(2,3)15-8-6-5-7-9-15/h4-13H,1,14H2,2-3H3 |
InChI Key |
AFERVIBWARYXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Allyl P Cumylphenyl Ether and Analogous Systems
O-Allylation Techniques for Substituted Phenols
The introduction of an allyl group to the oxygen atom of a phenolic hydroxyl is a key transformation in organic synthesis. The methodologies to achieve this have been a subject of continuous development, aiming to address the challenges posed by various substrates and to meet the growing demand for greener chemical processes.
Optimized Williamson Ether Synthesis for Aryl Ether Formation
The Williamson ether synthesis, a long-established and reliable method, remains a cornerstone for the formation of ethers, including aryl allyl ethers. rsc.orgsci-hub.semasterorganicchemistry.com The fundamental reaction involves the deprotonation of a phenol (B47542) with a base to generate a phenoxide ion, which then acts as a nucleophile, attacking an allyl halide in an SN2 reaction. masterorganicchemistry.com
For the synthesis of sterically demanding aryl ethers, such as those derived from p-cumylphenol, optimizing the reaction conditions is crucial for achieving high yields. numberanalytics.com Key optimization parameters include the strategic selection of the base, solvent, and temperature, as well as the potential application of phase-transfer catalysts. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are frequently used to ensure the complete formation of the alkoxide ion. The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being favored because they effectively solvate the cation, thereby enhancing the nucleophilicity of the alkoxide. numberanalytics.com
Phase-transfer catalysis (PTC) presents a significant advancement in the Williamson synthesis. PTC facilitates the transfer of the phenoxide from a separate phase (solid or aqueous) into the organic phase containing the alkylating agent, which can lead to faster reaction rates and milder conditions.
Table 1: Illustrative Data for Optimized Williamson Ether Synthesis of Aryl Ethers
| Phenol | Allylating Agent | Base | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Phenol | Allyl Bromide | K₂CO₃ | Acetone | None | Reflux | ~90% |
| 4-Nitrophenol | Allyl Chloride | NaOH | Water/Toluene | TBAB | 80°C | 92% |
This table presents a compilation of typical conditions and yields for the Williamson ether synthesis of various aryl allyl ethers and is for illustrative purposes.
Catalytic Allylic Etherification Processes
To circumvent some of the drawbacks of the traditional Williamson synthesis, such as the use of stoichiometric amounts of base and the production of salt byproducts, catalytic methods for allylic etherification have been developed. These approaches often exhibit higher atom economy and can be performed under more benign conditions.
Palladium-catalyzed allylic etherification has emerged as a versatile and powerful method for constructing C-O bonds to form aryl allyl ethers. frontiersin.org These reactions typically employ a palladium(0) catalyst which reacts with an allylic substrate, such as an allyl acetate (B1210297) or carbonate, to form a π-allyl palladium(II) intermediate. acs.orglookchem.com The subsequent nucleophilic attack by a phenol on this complex yields the desired ether and regenerates the Pd(0) catalyst, thus closing the catalytic cycle. frontiersin.org
A key advantage of palladium-catalyzed methods is the ability to control regioselectivity, affording either the linear or branched allylic ether by tuning the ligand environment of the palladium catalyst. frontiersin.orgnih.gov For the synthesis of aryl allyl ethers, a variety of phenols can be efficiently converted to their corresponding allylic ethers in good to excellent yields with high regioselectivity. frontiersin.org
In recent years, nanostructured catalysts have garnered significant interest in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. researchgate.net For etherification reactions, various nanomaterials have been investigated. For example, palladium nanoparticles supported on magnetic silica (B1680970) have been used as a recyclable catalyst for the synthesis of aryl allyl ethers in water, offering a sustainable approach. acs.org The use of such catalysts can obviate the need for organic solvents and allows for easy separation and reuse of the catalyst. acs.org Similarly, copper nanoparticles have been explored for O-arylation of phenols. researchgate.net The catalytic efficiency of these nanostructured materials can be influenced by factors such as particle size, morphology, and the nature of the support. researchcommons.org
Synthesis of Key Precursors and Intermediate Functionalization
The efficient synthesis of the target molecule, allyl p-cumylphenyl ether, is critically dependent on the availability and purity of its key precursor, p-cumylphenol.
Derivatization of p-Cumylphenol for Etherification
p-Cumylphenol, chemically known as 4-(2-phenylpropan-2-yl)phenol, is the foundational starting material for the synthesis of this compound. molbase.comnih.gov It is produced by the acid-catalyzed alkylation of phenol with alpha-methylstyrene. google.com The primary functionalization step required for etherification is the deprotonation of the phenolic hydroxyl group to form the p-cumylphenoxide anion.
This transformation is typically achieved by treating p-cumylphenol with a suitable base. The choice of base is dictated by the subsequent etherification method. For a classic Williamson synthesis, strong bases like sodium hydride or potassium carbonate are effective. In palladium-catalyzed systems, the reaction conditions, including the presence of a base, are crucial for achieving high yields and selectivity. frontiersin.org The reactivity of the resulting phenoxide is a key factor in the successful O-allylation to produce this compound. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Allyl acetate |
| Allyl bromide |
| Allyl chloride |
| p-Cresol |
| p-Cumylphenol |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| 4-Nitrophenol |
| Palladium |
| Phenol |
| Potassium carbonate |
| Potassium tert-butoxide |
| Sodium hydride |
| Tetrabutylammonium bromide (TBAB) |
Introduction of the Allylic Moiety via Controlled Alkylation
The primary and most established method for synthesizing aryl allyl ethers, including this compound, is through controlled alkylation, most notably the Williamson ether synthesis. sci-hub.sersc.org This reaction, developed by Alexander Williamson in 1850, involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. byjus.com In the context of this compound, the synthesis commences with p-cumylphenol, which is first deprotonated by a suitable base to form the corresponding p-cumylphenoxide ion. This phenoxide then acts as a nucleophile, attacking an allyl halide, such as allyl bromide or allyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction. byjus.comwikipedia.org The allyl group is considered a primary substrate, which is ideal for the SN2 mechanism, as secondary and tertiary halides are more prone to undergoing elimination reactions. wikipedia.org
The general reaction scheme is a cornerstone of organic synthesis for preparing both symmetrical and asymmetrical ethers. byjus.com While traditional methods are robust, modern approaches include palladium-catalyzed cross-coupling reactions and decarboxylative allylic etherification, which can offer milder conditions and broader substrate scope. sci-hub.sersc.org However, the Williamson synthesis remains a direct and widely practiced route. sci-hub.se The reaction often involves heating the reactants in a suitable solvent to achieve yields that can range from 50-95% in laboratory settings. byjus.comwikipedia.org
A typical laboratory preparation involves reacting phenol with an allyl halide in the presence of a base like potassium carbonate in a solvent such as acetone. prepchem.com The p-cumylphenyl group, being sterically bulky, does not significantly hinder this particular etherification on the phenolic oxygen.
Isolation and Purification Techniques for High-Purity Compounds
Following the synthesis of this compound, a multi-step purification process is necessary to isolate the compound in high purity. The initial workup typically involves separating the desired ether from inorganic salts (e.g., potassium bromide), unreacted p-cumylphenol, and the base.
A common procedure begins with filtering the reaction mixture to remove solid inorganic byproducts. uchicago.edu The filtrate is then treated with water, and the crude product is extracted into an organic solvent like diethyl ether. prepchem.com To remove any unreacted acidic p-cumylphenol, the organic extract is washed with an aqueous base solution, such as 10% sodium hydroxide (B78521). prepchem.comacs.org This converts the phenol into its water-soluble sodium salt, which partitions into the aqueous layer. Subsequent washes with water or brine help remove residual base and salts. The organic layer is then dried over an anhydrous drying agent, such as potassium carbonate or sodium sulfate, to remove dissolved water. prepchem.comrsc.org
After removing the solvent by evaporation, the crude this compound is typically purified further. prepchem.com For aryl allyl ethers, flash column chromatography on silica gel is a highly effective method for separating the target compound from any remaining impurities or side products, such as C-alkylated isomers. uchicago.eduresearchgate.net The choice of eluent (solvent system) is critical for achieving good separation. nih.gov Finally, vacuum distillation can be employed to obtain the final, high-purity product, with the desired fraction being collected at a specific boiling point under reduced pressure. prepchem.comresearchgate.net
Mechanistic Organic Chemistry of Allyl P Cumylphenyl Ether Transformations
Thermal Rearrangement Reactions: The Claisen Rearrangement
The Claisen rearrangement is a notable, thermally induced chemical reaction that transforms allyl aryl ethers into ortho-allylphenols. This process is a type of quora.comquora.com-sigmatropic rearrangement, a class of pericyclic reactions where bond formation and breaking occur in a single, concerted step. quora.comnrochemistry.combyjus.com For allyl aryl ethers, the reaction proceeds through an intramolecular pathway, leading to a dienone intermediate that subsequently tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.orglibretexts.orglibretexts.org
Concerted Pericyclic Mechanisms and Transition State Analysis
The Claisen rearrangement is characterized as a concerted pericyclic reaction, meaning it proceeds through a cyclic transition state without forming any discrete intermediates. quora.comnrochemistry.com This intramolecular process is governed by the principles of orbital symmetry. masterorganicchemistry.com
The rearrangement of allyl p-cumylphenyl ether involves a highly ordered, six-membered cyclic transition state. libretexts.orglibretexts.orglibretexts.org This transition state is typically described as having a chair-like conformation, which is generally favored over a boat-like alternative. organic-chemistry.org The movement of six electrons within this cyclic structure has led to suggestions that the transition state possesses a degree of aromatic character. libretexts.orglibretexts.orglibretexts.orgnih.gov Computational studies using methods like Density Functional Theory have supported the idea that these six-membered cyclic transition states exhibit significant aromaticity, which contributes to their stability. researchgate.net
While the Claisen rearrangement is a concerted process, the bond-breaking and bond-forming events are not always perfectly synchronized. nih.gov In what is termed an asynchronous mechanism, the cleavage of the carbon-oxygen bond can be more advanced than the formation of the new carbon-carbon bond in the transition state. nih.govresearchgate.net The degree of asynchronicity can be influenced by factors like substituents and the solvent. nih.gov For the rearrangement of allyl phenyl ether, topological analysis of the electron localization function (ELF) provides a detailed picture of the bond-breaking and bond-forming sequence, confirming the asynchronous nature of the process. rsc.org
Kinetic and Thermodynamic Aspects of Rearrangement Processes
The Claisen rearrangement of allyl aryl ethers is a unimolecular reaction that follows first-order kinetics. byjus.comwikipedia.org The reaction is thermodynamically driven by the formation of the stable phenol product. nrochemistry.com The process is exothermic, and the formation of a strong carbonyl C=O bond in the intermediate contributes to the favorable energetics. wikipedia.org The highly ordered nature of the cyclic transition state is reflected in a negative entropy of activation. scispace.com Studies on para-substituted allyl aryl ethers using density functional theory (DFT) have been employed to calculate kinetic and thermodynamic parameters, confirming a concerted mechanism. scispace.comresearchgate.net
| Parameter | Description | Implication for this compound |
| Kinetics | First-order, unimolecular reaction. byjus.comwikipedia.org | The rate depends solely on the concentration of the ether. |
| Thermodynamics | Exothermic and generally irreversible. nrochemistry.comwikipedia.org | Driven by the formation of the stable aromatic phenol product. |
| Activation Energy (ΔG‡) | Energy barrier for the rearrangement. For a similar system, ΔG‡ was calculated to be ~33-35 kcal/mol. nih.gov | A significant thermal energy input is required. |
| Entropy of Activation (ΔS‡) | Typically negative. scispace.com | Indicates a highly ordered, cyclic transition state. |
Substituent Effects on Rearrangement Pathways and Rates
Substituents on the aromatic ring can significantly influence the rate and regioselectivity of the Claisen rearrangement. stackexchange.comchemrxiv.org Electron-donating groups, such as the p-cumyl group in this compound, generally accelerate the reaction. scispace.com This is because they stabilize the developing positive charge on the ether oxygen as the C-O bond cleaves. scispace.com A study on various para-substituted allyl phenyl ethers showed a correlation with Hammett parameters, where electron-donating groups increased the reaction rate. scispace.com Conversely, electron-withdrawing groups tend to decrease the rate of the initial rearrangement step. scispace.comstackexchange.com
Effect of Para-Substituents on Claisen Rearrangement Rates Data adapted from theoretical studies on similar systems.
| Para-Substituent | Electronic Nature | Effect on Reaction Rate |
| -OCH₃ | Electron-Donating | Accelerates |
| -CH₃ | Electron-Donating | Accelerates |
| -C(CH₃)₂Ph (Cumyl) | Electron-Donating | Accelerates |
| -H | Neutral | Baseline |
| -Cl | Electron-Withdrawing | Decelerates |
| -NO₂ | Strongly Electron-Withdrawing | Decelerates |
Regioselectivity and Stereochemical Control in Rearrangement Products
The Claisen rearrangement is known for its high degree of regioselectivity and stereochemical control. stackexchange.comnumberanalytics.com
Regioselectivity : The allyl group preferentially migrates to one of the ortho positions of the phenyl ring. quora.comfiveable.me In this compound, the para position is blocked by the bulky cumyl group, thus the rearrangement exclusively yields the ortho-substituted phenol. If both ortho positions were blocked, a subsequent Cope rearrangement could lead to the para product, but that is not the case here. quora.comorganic-chemistry.org The electronic effects of meta-substituents are a primary factor in directing the migration to a specific ortho position. stackexchange.comchemrxiv.org
Stereochemical Control : The rearrangement proceeds with a high transfer of chirality. This stereospecificity is a direct result of the concerted, chair-like transition state. organic-chemistry.orgnumberanalytics.com If a chiral center exists in the allyl group, its configuration is transmitted to the newly formed carbon-carbon bond in the product. organic-chemistry.org
Catalytic Rearrangements and Isomerizations
Catalytic processes offer efficient routes for the rearrangement and isomerization of allyl aryl ethers like this compound, often under milder conditions than thermal methods.
Acid-Catalyzed Rearrangements of Allyl Aryl Ethers
The most prominent acid-catalyzed rearrangement of allyl aryl ethers is the Claisen rearrangement. libretexts.orglibretexts.org This reaction, a type of rsc.orgrsc.org-sigmatropic rearrangement, typically occurs thermally but can be accelerated by Lewis or Brønsted acids. nrochemistry.comnih.gov The generally accepted mechanism for the thermal Claisen rearrangement of an allyl aryl ether involves a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. libretexts.orgnrochemistry.com This leads to the formation of an ortho-allylphenol. The reaction begins with the formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the aromatic ring, concurrent with the cleavage of the C-O ether bond. libretexts.org This initially produces a non-aromatic cyclohexadienone intermediate, which then undergoes tautomerization to restore aromaticity and yield the final phenol product. ucalgary.ca
| Proposed Mechanism | Description | Key Intermediates/Transition States |
| Synchronous Concerted Pathway | Bond formation and breaking occur simultaneously. nih.gov | Aromatic-like transition state nih.gov |
| Asynchronous Stepwise Pathway (C-O cleavage first) | The C-O bond breaks first to form a bis-allyl like intermediate. nih.gov | Bis-allyl like transition state nih.gov |
| Asynchronous Stepwise Pathway (C-C formation first) | The C-C bond forms first, leading to a 1,4-diyl-like intermediate. nih.gov | 1,4-diyl-like transition state nih.gov |
| Three-Step Pathway | Initial weakening of the C-O bond, followed by weak C-C bond formation, and then simultaneous bond formation and cleavage. nih.gov | Bis-allyl-like intermediate, aromatic-like six-membered intermediate nih.gov |
Acid catalysis, for instance with trifluoroacetic acid (TFA), can significantly increase the reaction rate. rsc.org The mechanism in the presence of acid is believed to involve a highly polar transition state. rsc.org Studies have shown that electron-donating groups on the aromatic ring accelerate the reaction. rsc.org If both ortho positions are blocked, the rearrangement can proceed to the para position, a process known as the para-Claisen rearrangement. nrochemistry.com
Metal-Catalyzed Isomerization of Allylic Ethers
Transition metals are effective catalysts for the isomerization of allyl ethers to their corresponding vinyl ethers. rsc.orgresearchgate.net This transformation is of significant interest as vinyl ethers are valuable synthetic intermediates. A variety of transition metals, including palladium, ruthenium, rhodium, and cobalt, have been employed for this purpose. rsc.orgrsc.orgpolimi.it
The mechanism of metal-catalyzed isomerization can vary depending on the metal and reaction conditions. Two common mechanistic pathways are the π-allyl mechanism and the hydrido-metal mechanism.
π-Allyl Mechanism: This pathway is proposed for some cobalt-catalyzed isomerizations. nih.gov It involves the formation of a π-allyl metal complex as a key intermediate.
Hydrido-Metal Mechanism: This is a widely accepted mechanism for ruthenium-catalyzed isomerizations. researchgate.net It involves the addition of a metal hydride (M-H) across the double bond of the allyl group, followed by a β-hydride elimination to form the isomerized product.
Recent research has also explored the use of gold catalysts for allylic ether isomerization. sioc-journal.cn Computational studies suggest that in the absence of a catalyst, the isomerization has a high activation energy barrier. sioc-journal.cn Gold(I) catalysts, particularly in the presence of an alcohol, can dramatically lower this barrier by facilitating a proton shift through a protonated diether intermediate. sioc-journal.cn Some cobalt complexes have been shown to catalyze the Z-selective oxidative isomerization of allyl ethers to produce the thermodynamically less stable Z-enol ethers. organic-chemistry.org
| Metal Catalyst System | Proposed Mechanism | Key Features |
| PdCl₂(PhCN)₂ | π-allyl(hydrido)palladium complex or libretexts.orgrsc.org hydrogen shift rsc.org | Sensitive to steric effects. rsc.org |
| [RuClH(CO)(PPh₃)₃] | Hydride mechanism researchgate.net | Quantitative conversion to 1-propenyl ethers. researchgate.net |
| Cobalt(II)(salen) complex / Me₃NFPY•OTf | Radical and carbocation intermediates organic-chemistry.org | Z-selective oxidative isomerization. organic-chemistry.org |
| Gold(I) / Alcohol | Cationic gold coordination and proton shift sioc-journal.cn | Significantly lowers activation energy. sioc-journal.cn |
| [Co₂(CO)₈] / Silane | Cationic polymerization mechanism proposed for subsequent steps. rsc.org | Isomerization to cis- and trans-1-propenyl ethers. rsc.org |
Ether Cleavage Mechanisms
The cleavage of the ether bond in this compound can be achieved through various methods, primarily involving acidic conditions or reductive/oxidative strategies.
Acidic Cleavage of Allyl Aryl Ethers: Sₙ1 and Sₙ2 Pathways
The cleavage of ethers by strong acids, such as HBr and HI, is a fundamental reaction in organic chemistry. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pub The mechanism of this cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. uomustansiriyah.edu.iqpressbooks.pub
For allyl aryl ethers like this compound, the cleavage typically occurs through a mechanism with Sₙ1 character at the allylic position. pressbooks.publibretexts.orglibretexts.org This is because the allyl group can stabilize a positive charge through resonance, forming a stable allylic carbocation intermediate. wikipedia.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (the phenol). masterorganicchemistry.com Subsequent departure of the phenol generates the allylic carbocation, which is then attacked by the halide nucleophile.
In the case of aryl alkyl ethers, the cleavage invariably yields a phenol and an alkyl halide, as the C(sp²)–O bond of the aromatic ring is strong and resistant to cleavage. libretexts.orgmasterorganicchemistry.com Nucleophilic attack on the aromatic carbon does not readily occur. libretexts.org
| Pathway | Substrate Features | Key Intermediate | Product Determining Step |
| Sₙ1 | Tertiary, benzylic, or allylic groups attached to the ether oxygen. pressbooks.pub | Stable carbocation (e.g., allylic carbocation) pressbooks.pub | Formation of the carbocation. |
| Sₙ2 | Primary or secondary alkyl groups attached to the ether oxygen. pressbooks.pub | Protonated ether masterorganicchemistry.com | Nucleophilic attack at the less sterically hindered carbon. uomustansiriyah.edu.iq |
Reductive and Oxidative Cleavage Strategies for Allyl Ethers
Besides acidic cleavage, allyl ethers can be deprotected through reductive or oxidative methods.
Reductive Cleavage: Palladium-catalyzed reactions are commonly used for the reductive cleavage of allyl ethers. acsgcipr.org The mechanism often involves isomerization of the allyl ether to the corresponding vinyl ether, which is then hydrolyzed to an aldehyde and the corresponding alcohol or phenol. acsgcipr.org Another approach involves the use of samarium(II) iodide in the presence of water and an amine for the selective cleavage of allyl ethers. organic-chemistry.org
Oxidative Cleavage: Oxidative cleavage provides an alternative route to deprotect allyl ethers. One method involves the use of an oxoammonium salt, which can oxidatively cleave allyl ethers to yield aldehydes. rsc.orgscispace.comresearchgate.netnih.gov Another one-pot oxidative cleavage method involves hydroxylation of the allyl double bond using osmium tetroxide, followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org This sequence ultimately leads to the release of the alcohol or phenol. organic-chemistry.org
Radical Reaction Pathways in Allyl Ether Chemistry
Radical reactions offer unique pathways for the transformation of allyl ethers. The allylic position of an allyl ether is susceptible to hydrogen abstraction, leading to the formation of a resonance-stabilized allyl radical. wikipedia.orginflibnet.ac.in
One significant radical reaction involving allyl ethers is radical cyclization. nih.govacs.org For instance, the photopolymerization of some allyl ethers is proposed to proceed through a radical-mediated cyclization (RMC) mechanism rather than a traditional free-radical addition. nih.govacs.org This process is initiated by a radical abstracting an allylic hydrogen from the ether, generating an allyl ether radical. acs.org This radical can then react with the double bond of another allyl ether molecule to form a five-membered ring radical, which propagates the chain. nih.govacs.org
Furthermore, tandem reactions involving an initial Sₙ2' nucleophilic substitution followed by an oxidative radical cyclization have been developed for aryl-substituted allylic alcohols, which share structural similarities with the reactive moiety of allyl aryl ethers. rsc.orgrsc.org These reactions can lead to the formation of complex heterocyclic structures like dihydrofurans. rsc.orgrsc.org
Polymerization Studies and Macromolecular Architecture
Monomer Reactivity of Allyl Ethers in Polymerization
The presence of the allyl functional group dictates the primary pathways and limitations in the polymerization of allyl ethers. The adjacent methylene (B1212753) group to the double bond is a key structural feature that profoundly affects the reaction kinetics and mechanism, particularly in radical systems.
Radical polymerization of allyl monomers is notoriously inefficient, typically resulting in low polymerization rates and the formation of oligomers or low-molecular-weight polymers. researchgate.net This behavior is a direct consequence of the allylic C-H bonds, which are susceptible to chain transfer reactions.
The kinetics of the homopolymerization of allyl compounds are characterized by slow monomer consumption and a low degree of polymerization. For instance, the benzoyl peroxide-catalyzed bulk polymerization of allyl acetate (B1210297) yields a polymer with a degree of polymerization of only about 13. kyoto-u.ac.jp This is because the rate of chain transfer is competitive with the rate of propagation.
The table below summarizes kinetic parameters for the polymerization of several allyl compounds, illustrating the general challenges in achieving high polymers.
| Monomer | Initiator | Temperature (°C) | Observations |
| Allyl Acetate | Benzoyl Peroxide | 80 | Low degree of polymerization (~13) kyoto-u.ac.jp |
| Allyl Chloride | Benzoyl Peroxide | 80 | Significant chain transfer observed kyoto-u.ac.jp |
| Diallyl Ether | AIBN | 60 | Low polymerization rate tandfonline.com |
| Allyl Phenyl Ether | AIBN | 60 | Acts as a retarder in copolymerization with ACN researchgate.net |
This table is representative of the general kinetic behavior of allyl monomers.
The primary obstacle in the radical polymerization of allyl monomers is degradative chain transfer . researchgate.net This process involves the abstraction of a hydrogen atom from the methylene group adjacent to the double bond (an allylic hydrogen) by a propagating polymer radical. kyoto-u.ac.jp
This hydrogen abstraction terminates the growing polymer chain and creates a new, resonance-stabilized allyl radical on the monomer molecule. nih.gov This new radical is significantly less reactive than the propagating radical due to delocalization of the unpaired electron over three carbon atoms. acs.org Consequently, it is slow to initiate a new polymer chain and is more likely to terminate by coupling with another radical. This effectively halts the kinetic chain, leading to the characteristic low conversion rates and low molecular weights. researchgate.netkyoto-u.ac.jp
Recent studies have proposed alternative mechanisms, such as a radical-mediated cyclization (RMC), where the initial step is a hydrogen atom transfer (HAT) to form the allyl ether radical, which then proceeds through a cyclization pathway rather than a traditional free-radical addition (FRA). acs.orgnih.gov This model helps to explain the observed low polymerization rates without solely relying on the concept of degradative chain transfer as a purely terminating step. acs.orgnih.gov
Given the challenges of radical polymerization, ionic methods have been explored as alternatives. However, both cationic and anionic approaches have their own specific limitations and requirements for allyl ether monomers.
Cationic Polymerization: Direct cationic polymerization of the double bond in simple allyl ethers is generally unsuccessful. tandfonline.com Cationic polymerization requires monomers with electron-donating groups that can stabilize the resulting carbocation intermediate. wikipedia.org While the ether oxygen can provide some stabilization through pi-donation, the allyl double bond is less nucleophilic compared to vinyl ethers, which polymerize more readily via cationic mechanisms. libretexts.org
A successful strategy to circumvent this issue is through tandem isomerization and cationic polymerization (TICAP). tandfonline.com In this approach, a transition metal catalyst first isomerizes the allyl ether to its more reactive 1-propenyl ether isomer. The resulting enol ether is highly susceptible to cationic polymerization and rapidly forms a high molecular weight polymer. tandfonline.com Some studies have also investigated the cationic polymerization of oxiranes like allyl glycidyl (B131873) ether (AGE), though this proceeds through ring-opening of the epoxide rather than polymerization of the allyl group. researchgate.net
Anionic Polymerization: Direct anionic polymerization of the allyl double bond is not feasible due to the acidity of the allylic protons, which would terminate the anionic chain initiator. However, anionic ring-opening polymerization (AROP) has proven to be a highly effective method for synthesizing well-defined polyethers with pendant allyl groups. nih.govcambridge.org
The most prominent example is the AROP of allyl glycidyl ether (AGE). nih.govrsc.orgjlu.edu.cn Using initiators like potassium alkoxides, AGE can be polymerized in a controlled manner to produce poly(allyl glycidyl ether) (PAGE) with predictable molar masses and low polydispersity indices (1.05–1.33). nih.gov This method allows for the creation of a versatile polyether backbone that retains the allyl functionality for subsequent post-polymerization modification. Cationic ring-opening methods for AGE have been noted to produce lower molecular weight polymers compared to the anionic route. nih.gov
Radical Polymerization Behavior of Allyl Ether Monomers
Synthesis and Characterization of Allyl p-Cumylphenyl Ether Homo- and Copolymers
While specific studies on the synthesis and polymerization of this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on analogous systems containing bulky aryl groups.
The incorporation of bulky side groups is a well-established strategy in polymer chemistry to modify the physical properties of materials. csic.esebrary.nettaylorfrancis.com The p-cumylphenyl group is a large, sterically hindered substituent that significantly restricts the rotational freedom of the polymer backbone. tandfonline.com
In studies involving p-cumylphenyl methacrylate (B99206) (CPMA), the bulky side group was shown to substantially increase the glass transition temperature (Tg) of the polymer. tandfonline.comtandfonline.comresearchgate.net Homopolymers of CPMA exhibit a higher Tg, and its incorporation into copolymers with monomers like glycidyl methacrylate (GMA) systematically raises the Tg of the resulting material in proportion to its concentration. researchgate.net This effect is attributed to the inhibition of free rotation of the polymer chain segments by the p-cumylphenyl side group. tandfonline.com
Based on these principles, it can be anticipated that a homopolymer of this compound, if synthesized, would exhibit the following properties compared to a simpler analog like poly(allyl phenyl ether):
Higher Glass Transition Temperature (Tg): The bulky p-cumylphenyl group would restrict chain mobility, leading to a higher Tg.
Increased Thermal Stability: The rigid aromatic structure would likely enhance the thermal stability of the polymer. nih.gov
Improved Solubility: Paradoxically, the introduction of very bulky groups can sometimes improve solubility in organic solvents by disrupting regular chain packing and allowing solvent molecules to penetrate more easily. csic.esnih.gov
The table below provides a conceptual comparison of expected properties.
| Property | Poly(allyl phenyl ether) (Expected) | Poly(this compound) (Hypothesized) | Rationale |
| Glass Transition Temp. (Tg) | Moderate | High | Steric hindrance from the bulky p-cumylphenyl group restricts chain motion. tandfonline.com |
| Thermal Stability | Good | Very Good | Increased aromatic content and rigidity enhance stability. nih.gov |
| Chain Packing | Relatively efficient | Inefficient | The bulky group prevents chains from packing closely, increasing free volume. ebrary.net |
| Solubility | Moderate | Potentially Enhanced | Disruption of chain packing can improve solubility in organic solvents. csic.es |
Influence of Monomer Structure on Polymerization Kinetics and Product Properties
The unique structure of an allyl ether monomer, containing both a polymerizable double bond and reactive allylic protons, significantly influences polymerization kinetics. The primary kinetic feature of allyl monomer polymerization is degradative chain transfer, which typically results in polymers with a low degree of polymerization. kyoto-u.ac.jp This occurs when a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule, terminating one chain and creating a new, highly stabilized, and less reactive allyl radical. This process effectively reduces the rate of propagation and limits the achievable molecular weight. kyoto-u.ac.jp
Achieving control over molecular weight (MW) and polydispersity (Đ, or MWD) in polymers is crucial as these parameters dictate the material's final properties. nsf.govsemanticscholar.org For polymers derived from allyl ethers, controlling these characteristics requires overcoming the inherent challenges of degradative chain transfer.
Several advanced polymerization techniques can be employed to better control the synthesis of polymers, including those containing allyl functionalities. nsf.gov While conventional radical polymerization of allyl compounds often leads to poorly defined materials, controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can offer improved control. rsc.org
Another strategy involves anionic ring-opening polymerization (ROP) of functionalized cyclic monomers, such as allyl glycidyl ether (AGE). This method has been shown to produce well-defined polyethers with predictable molecular weights and low polydispersity (Đ ≈ 1.05–1.33). nih.gov In such systems, the molecular weight is determined by the stoichiometry of the reaction. nih.gov
Furthermore, the shape and breadth of the molecular weight distribution can be precisely tailored by blending two polymers of the same composition but with different dispersities (one high Đ and one low Đ). nih.gov By mixing these in specific ratios, a wide range of monomodal distributions with intermediate dispersity values can be achieved with high precision. nih.gov
Table 2: Methods for Controlling Molecular Weight and Dispersity
| Method | Description | Potential Outcome for Allyl Polymers | Reference |
|---|---|---|---|
| Anionic Polymerization | Utilizes anionic initiators for controlled chain growth, often at low temperatures. | Allows for predictable molar masses and low polydispersity indices (e.g., 1.05–1.33 for PAGE). | nih.gov |
| Controlled Radical Polymerization (e.g., RAFT) | Employs a chain transfer agent to mediate the polymerization, reducing termination events. | Can tune dispersity (e.g., between 1.2 and 2.0) by adjusting the ratio of retarder to chain transfer agent. | rsc.org |
| Polymer Blending | Involves mixing two pre-synthesized polymers with low and high dispersity. | Enables precise targeting of intermediate dispersity values (e.g., to the nearest 0.01). | nih.gov |
A significant side reaction that can occur during the polymerization of allyl ethers is the isomerization of the pendant allyl group to a propenyl ether group. nih.gov This structural rearrangement is particularly prevalent in anionic polymerization conducted at elevated temperatures. For instance, in the polymerization of allyl glycidyl ether (AGE), the living potassium alkoxide chain-end can abstract an allylic proton from an AGE unit along the polymer backbone. This leads to the formation of a more stable cis-prop-1-enyl ether isomer. nih.gov
The extent of this isomerization is highly dependent on the reaction temperature. Studies on AGE have shown that at temperatures below 40°C, the level of isomerization is negligible or undetectable. nih.gov However, as the temperature increases (e.g., to 100°C or 120°C), the degree of isomerization can rise significantly, reaching up to 8-10 mol%. nih.gov This transformation from an allyl to a propenyl group has a profound impact on the polymer's properties and subsequent reactivity. The propenyl group is significantly less reactive in post-polymerization modifications like thiol-ene reactions compared to the terminal allyl group. nih.gov Therefore, controlling the polymerization temperature is critical to preserving the chemical functionality of the pendant allyl groups for their intended applications. nih.gov
Post-Polymerization Functionalization of Allyl-Containing Polymers
A key advantage of incorporating allyl groups into a polymer backbone is the ability to perform post-polymerization modifications (PPM). wisc.eduresearchgate.net This strategy allows for the synthesis of a versatile polymer platform that can be subsequently functionalized with a wide array of chemical moieties to tailor the final properties of the material. nih.govnih.gov The pendant allyl groups serve as reactive handles for these modifications.
The most widely used method for the functionalization of allyl-containing polymers is the thiol-ene reaction. nih.gov This "click" chemistry approach involves the radical-mediated addition of a thiol compound across the allyl double bond. The reaction is highly efficient, proceeds under mild conditions (often initiated by UV light or heat), and exhibits high functional group tolerance. nih.govacs.org This versatility enables the introduction of various functionalities, including alcohols, carboxylic acids, and biomolecules, by selecting the appropriate thiol reagent. nih.gov
Besides thiol-ene chemistry, other reactions can be employed to modify the allyl groups. These include:
Epoxidation: The double bond can be converted to an epoxide, which is a versatile intermediate for further reactions. nih.gov
Bromination: The addition of bromine across the double bond introduces halogen functionality. nih.gov
Allylic C-H Amination: This method allows for the direct installation of amine functionalities at the allylic position without consuming the double bond, preserving it for other potential modifications. wisc.eduresearchgate.net
These PPM strategies significantly expand the utility of allyl-containing polymers, enabling the creation of advanced materials with precisely engineered properties for a broad range of applications. acs.org
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Allyl p-cumylphenyl ether. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the complete chemical structure.
The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aromatic region shows complex multiplets for the protons on the two different phenyl rings. The protons of the p-substituted phenoxy ring are typically found in the range of 6.8-7.4 ppm. The protons of the cumyl group's phenyl ring will also appear in this region.
The allyl group protons give rise to characteristic signals. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected to appear as a doublet around 4.5 ppm. chemicalbook.com The internal vinyl proton (-CH=CH₂) shows a multiplet, often a doublet of triplets, around 6.0 ppm, due to coupling with both the terminal vinyl protons and the allylic methylene protons. chemicalbook.com The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent, appearing as two separate signals between 5.2 and 5.4 ppm. chemicalbook.comyoutube.com One will show a doublet with cis coupling to the internal vinyl proton, and the other will show a doublet with trans coupling. youtube.com
The cumyl group also has distinct proton signals. The single proton of the isopropyl group (-CH(CH₃)₂) would likely be a septet (or multiplet) further downfield, while the two methyl groups (-C(CH₃)₂) are equivalent and would produce a sharp singlet around 1.7 ppm, integrating to six protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on known values for analogous structures like allyl phenyl ether and cumene (B47948).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cumyl -CH₃ | ~1.7 | Singlet (s) | 6H |
| Cumyl -CH | ~2.9 | Septet | 1H |
| Allyl -O-CH₂- | ~4.5 | Doublet (d) | 2H |
| Allyl =CH₂ (cis) | ~5.28 | Doublet of doublets (dd) | 1H |
| Allyl =CH₂ (trans) | ~5.40 | Doublet of doublets (dd) | 1H |
| Allyl -CH= | ~6.03 | Doublet of triplets (dt) | 1H |
| Aromatic Protons | 6.8 - 7.4 | Multiplets (m) | 8H |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. With a broad chemical shift range, it is typically possible to resolve a unique signal for each carbon atom. oregonstate.edu For this compound, distinct regions of the spectrum correspond to the aliphatic, vinylic, and aromatic carbons.
The allyl group carbons are expected at approximately 69 ppm for the methylene carbon (-O-CH₂-), around 117 ppm for the terminal vinyl carbon (=CH₂), and about 133 ppm for the internal vinyl carbon (-CH=). spectrabase.com The cumyl group would show signals for the methyl carbons around 24 ppm, the methine carbon near 34 ppm, and the quaternary carbon attached to the phenyl ring. The numerous aromatic carbons, including the ether-linked carbon, would generate signals in the typical aromatic region of 115-160 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on known values for analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cumyl -CH₃ | ~24 |
| Cumyl -C(CH₃)₂ | ~34 |
| Allyl -O-CH₂- | ~69 |
| Allyl =CH₂ | ~117 |
| Aromatic C-H | 115 - 130 |
| Allyl -CH= | ~133 |
| Aromatic C-quaternary | 140 - 160 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. longdom.orgnih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. longdom.org For this compound, a COSY spectrum would show cross-peaks connecting all the protons within the allyl spin system (-O-CH₂-CH=CH₂), confirming their connectivity. It would also show correlations between adjacent protons on the aromatic rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
For this compound, the IR spectrum would prominently feature:
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
Aliphatic/Vinylic C-H stretching: Peaks just below and just above 3000 cm⁻¹, respectively.
C=C stretching: Sharp peaks in the 1600-1650 cm⁻¹ region for the vinyl group and in the 1450-1600 cm⁻¹ region for the aromatic rings. nih.gov
C-O-C stretching: A strong, characteristic ether band, typically in the 1200-1250 cm⁻¹ region for aryl ethers.
=C-H bending (out-of-plane): Strong bands in the 900-1000 cm⁻¹ region, which are characteristic of the substitution pattern on the double bond and aromatic rings.
Raman spectroscopy is particularly useful for identifying the non-polar C=C bonds of the allyl and aromatic groups, which often give strong Raman signals. nih.gov The symmetric vibrations of the molecule are more Raman active, providing complementary information to the IR spectrum.
Table 3: Key IR Absorption Bands for this compound Note: Frequencies are typical for the functional groups present.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Aromatic & Vinylic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Vinylic C=C Stretch | ~1645 | Medium-Weak |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| Aryl-O-C Asymmetric Stretch | 1240 - 1260 | Strong |
| =C-H Out-of-Plane Bend | 910 - 990 | Strong |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, further structural information. For this compound (C₁₈H₂₀O), the molecular weight is 252.15 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Electron impact (EI) ionization would cause the molecule to fragment in predictable ways. Key fragmentation pathways for aryl ethers include:
Alpha-cleavage: Cleavage of the C-C bond next to the oxygen is common for ethers. libretexts.org
Loss of the Alkyl Group: Aromatic ethers can lose the entire alkyl group. For this molecule, the loss of the allyl group (C₃H₅•, mass 41) would lead to a fragment ion corresponding to the p-cumylphenoxide cation.
Fragmentation of the Cumyl Group: A very common fragmentation would be the loss of a methyl radical (CH₃•, mass 15) from the cumyl group to form a stable tertiary benzylic cation, which would be a prominent peak.
McLafferty Rearrangement: While more common in carbonyl compounds, rearrangements can occur. du.ac.in
Predicted mass-to-charge ratios (m/z) for common adducts in soft-ionization techniques like electrospray ionization (ESI) can also be calculated. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct / Ion | Predicted m/z | Notes |
| [M]⁺• | 252.15 | Molecular Ion |
| [M+H]⁺ | 253.16 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 275.14 | Sodiated Adduct uni.lu |
| [M-CH₃]⁺ | 237.12 | Loss of a methyl radical from the cumyl group |
| [M-C₃H₅]⁺ | 211.11 | Loss of the allyl radical |
Chromatographic Techniques for Separation and Quantification of Compounds
Chromatographic methods are indispensable for separating this compound from any unreacted starting materials (like p-cumylphenol and an allyl halide), solvents, or side products, and for quantifying its purity. ub.rogoogle.com
High-Performance Liquid Chromatography (HPLC): As a relatively non-polar compound, this compound is well-suited for reverse-phase HPLC. sielc.com A typical method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection would likely be performed using a UV detector, as the two phenyl rings provide strong chromophores. This technique is used for both purity analysis and preparative separation. sielc.com
Gas Chromatography (GC): Given its expected volatility, GC is another excellent technique for the analysis of this compound. A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17) would be used. The sample is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). Detection is commonly achieved with a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (GC-MS) for definitive identification of the eluted peaks. ub.ro
Advanced Morphological and Thermal Characterization Techniques for Polymeric Materials (focused on methodology)
The performance of polymeric materials derived from this compound is critically dependent on their solid-state microstructure and thermal properties. Advanced analytical techniques provide insight into these characteristics.
Electron microscopy techniques are essential for visualizing the morphology of polymers at the micro- and nanoscale. capes.gov.br
Scanning Electron Microscopy (SEM) is used to study the surface topography of a material. For a polymer blend or composite containing a derivative of this compound, SEM can reveal information about phase separation, the size and distribution of dispersed phases, and the polymer's fracture surface morphology. researchgate.net In some cases, cryogenic methods combined with ion beam milling (Cryo-BIB-SEM) can be used to prepare damage-free cross-sections of soft polymers for high-resolution imaging. leica-microsystems.com
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of the material. Thin sections of the polymer are prepared and subjected to a beam of electrons. TEM is particularly useful for visualizing the nanostructure of copolymers, such as the arrangement of different polymer blocks, or the dispersion of nanofillers within a polymer matrix. researchgate.net Staining agents may be used to enhance contrast between different phases in the polymer. capes.gov.br
Thermal analysis techniques are crucial for determining the operational temperature range and degradation behavior of polymeric materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions, most importantly the glass transition temperature (Tg), which is the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For polymers derived from this compound, the bulky p-cumylphenyl group is expected to restrict chain mobility, leading to a higher Tg compared to analogous polymers without this group. researchgate.netresearchgate.net DSC can also detect melting temperatures (Tm) and crystallization temperatures (Tc) in semi-crystalline polymers. nih.govjlu.edu.cn
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. matec-conferences.org This analysis provides critical information about the thermal stability of the polymer. The output, a TGA curve, shows the temperatures at which the polymer begins to decompose (onset temperature) and the mass loss at different stages of degradation. jlu.edu.cn This information is vital for defining the upper temperature limit for processing and application of the polymer. researchgate.net
Table 4: Representative Thermal Analysis Data for a Hypothetical Polymer of this compound
This table summarizes typical data obtained from DSC and TGA analyses, highlighting the key thermal properties of a polymer derived from this compound.
| Analytical Technique | Parameter | Value |
| DSC | Glass Transition Temperature (Tg) | 135 °C researchgate.net |
| TGA | Onset Decomposition Temperature (5% weight loss) | 320 °C jlu.edu.cn |
| TGA | Char Yield at 600 °C (N₂ atmosphere) | 25% |
Theoretical and Computational Chemistry Investigations of Allyl P Cumylphenyl Ether
Theoretical and computational chemistry provide powerful tools to investigate the reactivity, structure, and properties of molecules like allyl p-cumylphenyl ether at an atomic and electronic level. These methods offer insights that complement experimental studies, particularly in understanding reaction mechanisms, conformational preferences, and the influence of the molecular environment.
Emerging Applications and Future Research Directions in Materials Science
Development of Novel Monomers for Tailored Polymer Synthesis
Allyl p-cumylphenyl ether presents considerable potential as a specialized monomer for the synthesis of polymers with precisely engineered characteristics. The molecule's structure is bifunctional in the context of polymer design: the allyl group provides a site for polymerization, while the p-cumylphenyl group acts as a significant property-modifier.
The polymerization of allyl monomers can be complex; they often exhibit lower reactivity in conventional free-radical polymerization compared to vinyl monomers due to degradative chain transfer. researchgate.net However, alternative polymerization techniques, such as photoinduced radical-mediated cyclization, can yield cyclolinear polymer structures. semanticscholar.org The bulky p-cumylphenyl group introduces steric hindrance that would influence polymerization kinetics but also imparts valuable properties to the resulting polymer. This large, hydrophobic group can enhance thermal stability, increase the glass transition temperature (Tg), and improve solubility in organic solvents.
Research in this area focuses on copolymerizing this compound with other monomers, such as acrylates or styrenics, to fine-tune the properties of the final material. By varying the ratio of this monomer in the polymer backbone, researchers can systematically tailor characteristics like refractive index, thermal decomposition temperature, and mechanical strength.
Table 1: Structural Features of this compound and Their Implications in Polymer Synthesis
| Structural Component | Function in Polymerization | Potential Impact on Polymer Properties |
|---|---|---|
| Allyl Group (H₂C=CH-CH₂-) | Provides a reactive double bond for polymerization and cross-linking. | Enables incorporation into polymer chains; allows for post-polymerization modification. |
| Ether Linkage (-O-) | Offers chemical stability and some rotational freedom to the backbone. | Contributes to the chemical resistance and flexibility of the polymer. |
| p-Cumylphenyl Group | Acts as a bulky, aromatic, and hydrophobic side chain. | Increases thermal stability, glass transition temperature (Tg), refractive index, and hydrophobicity. |
Utilization in Cross-linking Systems for Advanced Polymer Networks
The allyl functionality of this compound is a key feature for its use in developing advanced polymer networks through cross-linking. Cross-linking transforms linear or branched polymers into three-dimensional networks, dramatically improving their mechanical strength, thermal stability, and chemical resistance. The presence of the allyl group allows for the application of highly efficient and controllable cross-linking chemistries.
One of the most prominent methods is the thiol-ene "click" reaction, a photo-initiated process where a thiol reacts with the allyl double bond. nih.gov This reaction is rapid, proceeds under mild conditions, and is highly specific, minimizing side reactions. nih.gov This allows for the formation of uniform polymer networks with predictable properties. Another important cross-linking strategy is hydrosilylation, where a silicon-hydride bond adds across the allyl double bond, typically in the presence of a platinum catalyst, forming a stable silicon-carbon linkage. researchgate.net
Polyallyl ether compounds, in general, have been investigated as effective cross-linking agents for producing materials like highly water-absorbing polymers. google.com By incorporating this compound into a polymer matrix and subsequently cross-linking it, materials scientists can create robust networks suitable for high-performance applications such as advanced coatings, adhesives, and engineering plastics.
Table 2: Comparison of Cross-linking Methods for Allyl-Functionalized Polymers
| Cross-linking Method | Mechanism | Typical Conditions | Advantages |
|---|---|---|---|
| Thiol-Ene Reaction | Radical-mediated addition of a thiol across the allyl double bond. | UV irradiation, room temperature, photoinitiator. | High efficiency, rapid reaction, mild conditions, "click" chemistry precision. nih.gov |
| Hydrosilylation | Addition of Si-H bond across the allyl double bond. | Platinum catalyst, moderate heat. | Forms stable Si-C bonds, good for silicone-based networks. researchgate.net |
| Free-Radical Copolymerization | Incorporation into a network with di- or multi-functional monomers. | Thermal or photoinitiators, elevated temperatures. | Versatile, widely used in industrial polymer synthesis. |
Engineering of Functional Polymeric Materials with Specific Properties
The primary driver for using this compound in materials science is the ability to engineer functional polymers with a specific, desirable set of properties. The large p-cumylphenyl group is instrumental in achieving these characteristics.
High Refractive Index: Aromatic compounds often exhibit a high refractive index. The related monomer, Allyl phenyl ether, is known to be a high purity monomer used to modify the refractive index of polymers. specialchem.com The inclusion of the even larger p-cumylphenyl group is expected to further enhance this property, making polymers derived from it suitable for optical applications like advanced lenses, optical films, and coatings for displays.
Thermal Stability: The rigidity and stability of the aromatic rings in the p-cumylphenyl group contribute to a higher thermal decomposition temperature and an elevated glass transition temperature (Tg) in the resulting polymers. This makes them candidates for use in high-performance plastics and composites that must withstand demanding temperature environments.
Hydrophobicity and Chemical Resistance: The bulky, nonpolar nature of the cumylphenyl group imparts significant hydrophobicity to the polymer, making it resistant to water and aqueous solutions. This is advantageous for creating protective coatings, moisture barriers, and materials for electronic encapsulation.
Furthermore, the core structure can be chemically modified to introduce additional functionalities. For example, a related sulfonated allyl phenyl ether monomer has been used to create a polymer coating on graphite (B72142) electrodes through electropolymerization, demonstrating how these structures can be adapted for specific electronic applications. researchgate.net
Table 3: Projected Properties of Polymers Incorporating this compound
| Property | Responsible Structural Feature | Potential Application Area |
|---|---|---|
| High Refractive Index | p-Cumylphenyl group | Optical lenses, anti-reflective coatings, LED encapsulation. |
| Enhanced Thermal Stability | p-Cumylphenyl group | High-temperature composites, engineering plastics, aerospace components. |
| Increased Hydrophobicity | p-Cumylphenyl group | Protective coatings, moisture barriers, electronic materials. |
| Tunable Mechanical Properties | Cross-linked allyl groups | Adhesives, elastomers, thermosets. |
Integration into Green Chemistry Methodologies for Sustainable Synthesis
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. jddhs.comnih.gov The synthesis and polymerization of this compound can be aligned with these principles through several innovative approaches.
The synthesis of allyl aryl ethers is often achieved via the Williamson ether synthesis, which traditionally uses volatile and often hazardous organic solvents like acetone. prepchem.com Green chemistry offers alternatives, such as performing the synthesis under solvent-free conditions using mechanochemistry (ball milling) or employing phase-transfer catalysts. ias.ac.inresearchgate.net The use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, can also significantly reduce the environmental impact of the monomer's production. jddhs.comresearchgate.net
For polymerization and cross-linking, energy-efficient methods are a key focus. Photo-initiated reactions, such as the thiol-ene chemistry mentioned earlier, can proceed at room temperature, drastically reducing the energy consumption associated with thermally cured systems. nih.gov Another frontier is the use of renewable feedstocks. jddhs.com Future research could explore bio-based routes to obtain the phenol (B47542) and cumene (B47948) precursors, further enhancing the sustainability profile of polymers derived from this compound.
Table 4: Traditional vs. Green Chemistry Approaches for this compound
| Process Step | Traditional Method | Potential Green Alternative |
|---|---|---|
| Monomer Synthesis | Williamson ether synthesis in volatile organic solvents (e.g., acetone). prepchem.com | Solvent-free synthesis, use of greener solvents (e.g., ionic liquids), phase-transfer catalysis. jddhs.comresearchgate.net |
| Polymerization/Curing | Thermal initiation requiring high energy input. | Photo-initiation (UV curing), microwave-assisted polymerization. nih.gov |
| Raw Materials | Petroleum-derived precursors. | Exploration of bio-based routes for phenol and cumene synthesis. jddhs.com |
Interdisciplinary Research Frontiers for Complex Allyl Aryl Ether Systems
The future of this compound in materials science lies at the intersection of chemistry, physics, and engineering. The development of complex polymer systems will require an interdisciplinary approach to fully harness the potential of this unique monomer.
Future research will likely focus on creating sophisticated copolymers and terpolymers, where this compound is combined with other monomers that provide complementary functionalities, such as flexibility, conductivity, or biocompatibility. nih.gov For instance, incorporating it into block copolymers could lead to self-assembling nanostructures with ordered domains, useful for applications in nanotechnology and advanced separations.
Another promising frontier is the development of high-performance composites. Using polymers derived from this compound as a matrix for reinforcing fillers like carbon fiber, glass fibers, or nanoclays could result in materials with exceptional strength-to-weight ratios and thermal resistance, suitable for the automotive and aerospace industries.
Fundamental studies on polymerization kinetics and reaction mechanisms will also be crucial. Understanding how the bulky side group affects reactivity and polymer architecture will enable more precise control over material properties. semanticscholar.org This knowledge will be essential for designing complex, multi-component systems and scaling up their production for industrial applications.
Q & A
Q. What are the common synthetic routes for preparing Allyl p-cumylphenyl ether, and what factors influence reaction efficiency?
this compound can be synthesized via nucleophilic substitution reactions, where an allyl halide (e.g., allyl bromide) reacts with a phenoxide salt (e.g., sodium p-cumylphenoxide). Key factors include solvent polarity, temperature (typically 80–120°C), and the leaving group’s reactivity (e.g., bromide vs. chloride). Steric hindrance from the cumyl group may slow reaction kinetics compared to simpler aryl ethers .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : H NMR can confirm the allyl group (δ 5.8–6.0 ppm for vinyl protons) and aromatic protons (δ 6.5–7.5 ppm). C NMR distinguishes ether linkages (C-O at ~70 ppm).
- IR : Stretching vibrations for C-O-C (1050–1250 cm) and aromatic C-H (3000–3100 cm).
- GC-MS/HPLC : Purity analysis and quantification using non-polar columns (e.g., DB-5) with flame ionization or mass spectrometry detection .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific data on this compound is limited, analogous allyl ethers (e.g., allyl phenyl ether) are highly flammable (flash points <50°C) and reactive. Use inert atmospheres (N/Ar) for reactions, avoid open flames, and store in flame-proof cabinets. Personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles is mandatory .
Advanced Research Questions
Q. What mechanistic insights explain the Claisen rearrangement of this compound under thermal or catalytic conditions?
The Claisen rearrangement proceeds via a concerted six-membered transition state, forming ortho-substituted phenolic derivatives. Computational studies (DFT/CBS-QB3) show activation barriers of ~25–30 kcal/mol for allyl aryl ethers. Steric effects from the cumyl group may increase strain, altering reaction rates compared to allyl phenyl ether. Experimental validation via C labeling or kinetic isotope effects is recommended .
Q. How do temperature and solvent polarity influence product distribution in high-temperature aqueous reactions of this compound?
Studies on allyl phenyl ether in water (180–250°C) reveal competing pathways:
- 200°C : Dominant formation of 2-allylphenol (56% yield via hydrolysis).
- 250°C : Cyclization to 2-methyl-2,3-dihydrobenzofuran (72% yield).
- 230°C : Hydration intermediates (e.g., 2-(2-hydroxyprop-1-yl)phenol) form reversibly (37% yield). Microwave heating accelerates kinetics but does not alter selectivity compared to conventional methods .
Q. What catalytic systems optimize the cleavage of this compound, and how do thermodynamic parameters affect efficiency?
Rhodium catalysts (e.g., RhCl(PPh)) cleave allyl ethers via oxidative addition, achieving >90% yields under mild conditions (refluxing ethanol). Entropic penalties from van der Waals complexation (e.g., Pd(0)-allyl interactions) reduce efficiency at low concentrations. Switch to Ru or Ir catalysts may improve stability in polar aprotic solvents .
Q. How can computational methods predict reaction pathways for this compound in complex matrices?
Density Functional Theory (DFT) with solvation models (e.g., SMD) accurately simulates reaction free energies and transition states. Benchmarking against CBS-QB3 or SCS-MP2 methods validates activation barriers. For example, the aromatic Claisen rearrangement of allyl phenyl ether shows a computed ΔG of 28.5 kcal/mol, aligning with experimental Arrhenius data .
Methodological Considerations
Table 1: Temperature-Dependent Product Distribution of Allyl Phenyl Ether in Water
| Temperature (°C) | 2-Allylphenol (%) | 2-Methyl-dihydrobenzofuran (%) | Hydration Intermediate (%) |
|---|---|---|---|
| 180 | 42 | 12 | <1 |
| 200 | 56 | 18 | 5 |
| 230 | 28 | 34 | 37 |
| 250 | 8 | 72 | 2 |
Key Notes for Experimental Design:
- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile/phenol to isolate rate constants.
- Catalyst Screening : Test transition-metal complexes (Rh, Pd, Ru) in varying oxidation states.
- Computational Workflow : Optimize geometries at B3LYP/6-31G(d), refine with M06-2X/cc-pVTZ for accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
